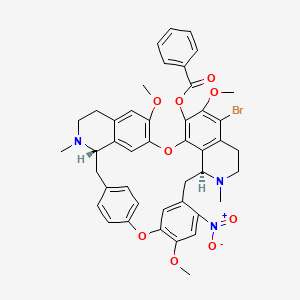

Angiogenesis inhibitor 3

Description

Properties

Molecular Formula |

C44H42BrN3O9 |

|---|---|

Molecular Weight |

836.7 g/mol |

IUPAC Name |

[(1S,14S)-19-bromo-9,20,25-trimethoxy-15,30-dimethyl-11-nitro-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-21-yl] benzoate |

InChI |

InChI=1S/C44H42BrN3O9/c1-46-17-15-27-21-35(52-3)38-23-31(27)33(46)19-25-11-13-29(14-12-25)55-37-22-28(32(48(50)51)24-36(37)53-4)20-34-39-30(16-18-47(34)2)40(45)42(54-5)43(41(39)56-38)57-44(49)26-9-7-6-8-10-26/h6-14,21-24,33-34H,15-20H2,1-5H3/t33-,34-/m0/s1 |

InChI Key |

MLOAMUYYMSJIRP-HEVIKAOCSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=C(C(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC(=O)C8=CC=CC=C8)OC)Br)[N+](=O)[O-])OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=C(C(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC(=O)C8=CC=CC=C8)OC)Br)[N+](=O)[O-])OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

ADGRB3 Gene Expression in the Tumor Microenvironment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Adhesion G protein-coupled receptor B3 (ADGRB3), also known as Brain-Specific Angiogenesis Inhibitor 3 (BAI3), is emerging as a critical player in the tumor microenvironment (TME). Primarily known for its roles in the central nervous system, recent studies have implicated ADGRB3 in various cancers, including lung, gastric, and glioma, where it may function as a putative tumor suppressor.[1][2] Its expression and signaling within the TME are thought to influence key cancer hallmarks such as angiogenesis, immune cell infiltration, and tumor cell migration. This technical guide provides a comprehensive overview of ADGRB3's role in the TME, detailing its expression patterns, signaling pathways, and the experimental methodologies to investigate its function. This document is intended to serve as a resource for researchers and drug development professionals seeking to understand and target ADGRB3 in oncology.

Introduction to ADGRB3

ADGRB3 is a member of the adhesion G protein-coupled receptor (GPCR) family, characterized by a large extracellular domain and a seven-transmembrane domain.[1] It is a p53-target gene and has been identified as a brain-specific angiogenesis inhibitor.[2][3] Structurally similar to other BAI proteins, ADGRB3 is involved in regulating synaptogenesis and dendritic spine formation, partly through interactions with ELMO1 and RAC1.[1] In the context of cancer, ADGRB3 is frequently mutated in several tumor types, suggesting its potential role as a tumor suppressor.[1]

ADGRB3 Expression in the Tumor Microenvironment

The expression of ADGRB3 varies across different cancer types and within the heterogeneous cellular landscape of the TME. Analysis of data from The Cancer Genome Atlas (TCGA) provides valuable insights into its expression patterns.

Quantitative Analysis of ADGRB3 mRNA Expression in Human Cancers

The following table summarizes the median mRNA expression of ADGRB3 across various cancer types from the TCGA Pan-Cancer Atlas. Expression levels are presented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

| Cancer Type | TCGA Study | Median FPKM |

| Glioblastoma Multiforme | GBM | 15.2 |

| Brain Lower Grade Glioma | LGG | 12.8 |

| Lung Squamous Cell Carcinoma | LUSC | 5.7 |

| Lung Adenocarcinoma | LUAD | 3.1 |

| Stomach Adenocarcinoma | STAD | 2.5 |

| Ovarian Serous Cystadenocarcinoma | OV | 1.9 |

| Breast Invasive Carcinoma | BRCA | 1.5 |

| Colon Adenocarcinoma | COAD | 1.2 |

| Kidney Renal Clear Cell Carcinoma | KIRC | 0.8 |

| Prostate Adenocarcinoma | PRAD | 0.5 |

Data is a representative summary compiled from publicly available TCGA datasets. Actual values may vary based on the specific dataset and analysis pipeline.

Correlation of ADGRB3 Expression with Immune Cell Infiltration

The expression of ADGRB3 in the TME has been correlated with the infiltration of various immune cell populations. Understanding these correlations is crucial for elucidating its role in tumor immunology.

| Cancer Type | Immune Cell Type | Correlation with ADGRB3 Expression | Significance (p-value) |

| Brain Lower Grade Glioma | CD8+ T cells | Positive | < 0.05 |

| Brain Lower Grade Glioma | Macrophages (M1) | Positive | < 0.05 |

| Lung Adenocarcinoma | Macrophages (M2) | Negative | < 0.05 |

| Stomach Adenocarcinoma | CD8+ T cells | Positive | < 0.01 |

This table presents a summary of potential correlations derived from computational analyses of TCGA data. These correlations require experimental validation.

ADGRB3 Signaling Pathways in Cancer

The signaling cascades initiated by ADGRB3 in the TME are complex and context-dependent. A key proposed pathway involves the regulation of Rho GTPases, which are critical mediators of cell migration and cytoskeletal dynamics.

Proposed ADGRB3 Signaling Pathway

ADGRB3, upon ligand binding or mechanical cues within the TME, is thought to interact with downstream signaling molecules to regulate cellular processes. A putative signaling pathway involves the recruitment of the ELMO1/DOCK1 complex, leading to the activation of the Rho GTPase Rac1. Activated Rac1 can then influence the actin cytoskeleton, impacting cell migration and invasion.

Experimental Protocols for Investigating ADGRB3 in the TME

A multi-faceted experimental approach is required to fully understand the function of ADGRB3 in the TME. This section provides detailed methodologies for key experiments.

Analysis of ADGRB3 Gene Expression by RNA-Sequencing

RNA-sequencing (RNA-seq) allows for a comprehensive analysis of the transcriptome of tumor and stromal cells within the TME.[4]

Protocol:

-

Tissue Procurement and RNA Extraction:

-

Collect fresh tumor tissue and adjacent normal tissue.

-

Immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.

-

Extract total RNA using a commercially available kit following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

-

Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from high-quality RNA using a standard library preparation kit.

-

Perform sequencing on a high-throughput sequencing platform.

-

-

Bioinformatic Analysis:

-

Perform quality control of raw sequencing reads.

-

Align reads to the human reference genome.

-

Quantify gene expression levels (e.g., as FPKM or TPM).

-

Perform differential gene expression analysis between tumor and normal tissues to determine the relative expression of ADGRB3.

-

Use deconvolution algorithms to correlate ADGRB3 expression with the abundance of different immune cell types.

-

Identification of ADGRB3-Interacting Proteins by Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS)

Co-IP-MS is a powerful technique to identify proteins that interact with ADGRB3 within cancer cells.[5][6]

Protocol:

-

Cell Culture and Lysis:

-

Culture cancer cell lines of interest (e.g., lung adenocarcinoma or glioblastoma cell lines).

-

Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to ADGRB3 overnight at 4°C.

-

Add protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the protein complexes from the beads.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the resulting spectra against a human protein database to identify the proteins that were co-immunoprecipitated with ADGRB3.

-

In Vivo Assessment of ADGRB3 Function using Xenograft Mouse Models

Xenograft models are essential for studying the in vivo effects of ADGRB3 on tumor growth and the TME.[3][7]

Protocol:

-

Cell Line Preparation:

-

Generate stable cancer cell lines with knockdown or knockout of ADGRB3 using shRNA or CRISPR/Cas9 technology, respectively.

-

Include a control cell line with a non-targeting shRNA or without genetic modification.

-

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of human tumor cells.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject the engineered cancer cells into the flanks of the mice.

-

Monitor tumor growth regularly by measuring tumor volume with calipers.

-

-

Analysis of Tumor Growth and Microenvironment:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Process the tumor tissue for histological analysis (e.g., H&E staining), immunohistochemistry (IHC) to assess cell proliferation (Ki-67) and angiogenesis (CD31), and flow cytometry to analyze the composition of tumor-infiltrating immune cells.

-

Therapeutic Targeting of ADGRB3

Given its potential role as a tumor suppressor and its influence on the TME, ADGRB3 presents an attractive, albeit challenging, therapeutic target. The complex structure of ADGRB3 offers multiple avenues for therapeutic intervention.[1]

Potential Therapeutic Strategies:

-

Modulation of Ligand Binding: Developing molecules that disrupt the interaction between ADGRB3 and its extracellular ligands could alter its downstream signaling.

-

Small Molecule and Peptide Modulators: Targeting the C-terminal domain with small molecules or peptides could modulate its activity.[1]

-

Targeting Downstream Signaling: Inhibiting key downstream effectors, such as components of the Rho GTPase pathway, could counteract the effects of aberrant ADGRB3 signaling.

Conclusion

ADGRB3 is a multifaceted protein with a significant but not yet fully understood role in the tumor microenvironment. Its expression is dysregulated in several cancers, and it appears to influence tumor progression through its impact on angiogenesis, cell migration, and immune infiltration. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the function of ADGRB3 and to explore its potential as a novel therapeutic target in oncology. A deeper understanding of ADGRB3 signaling and its interactions within the TME will be crucial for the development of effective anti-cancer therapies targeting this pathway.

References

- 1. genecards.org [genecards.org]

- 2. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. ADGRB3 adhesion G protein-coupled receptor B3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]

- 5. media.cellsignal.cn [media.cellsignal.cn]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. benchchem.com [benchchem.com]

The Dual Role of BAI3 in Angiogenesis: A Technical Guide for Researchers

An In-Depth Examination of Brain-Specific Angiogenesis Inhibitor 3 in Physiological and Pathological Vascularization

Brain-Specific Angiogenesis Inhibitor 3 (BAI3), a member of the adhesion G protein-coupled receptor (GPCR) family, is emerging as a complex and multifaceted regulator of angiogenesis. While initially characterized as an inhibitor of blood vessel formation, recent evidence suggests a more nuanced role, with the potential for both pro- and anti-angiogenic functions depending on the specific context and molecular partners. This technical guide provides a comprehensive overview of the current understanding of BAI3's function in both physiological and pathological angiogenesis, tailored for researchers, scientists, and drug development professionals.

Executive Summary

BAI3, also known as ADGRB3, is a seven-transmembrane receptor with a large extracellular domain containing thrombospondin type 1 repeats (TSRs), which are often associated with anti-angiogenic activity.[1] The broader BAI family (BAI1, BAI2, and BAI3) has been generally implicated in the negative regulation of angiogenesis.[1][2] However, the discovery of C1q-like (C1ql) proteins as BAI3 ligands has introduced a new layer of complexity, with studies demonstrating that C1ql1 and C1ql4 can promote angiogenic processes in endothelial cells, seemingly through BAI3.[1][3] This suggests a sophisticated regulatory mechanism where BAI3's function may be switched or modulated by its binding partners. In pathological contexts, such as cancer, the role of BAI3 is also conflicting, with reports of both upregulation and potential as a therapeutic target.[4] This guide will dissect the available evidence, present quantitative data, detail experimental methodologies, and visualize the known signaling pathways to provide a clear and actionable resource for the scientific community.

BAI3 in Physiological vs. Pathological Angiogenesis: A Contrasting Overview

The function of BAI3 appears to diverge significantly between normal physiological processes and disease states. While definitive studies directly comparing its role in both contexts are still emerging, the current body of research allows for a preliminary distinction.

Physiological Angiogenesis: The prevailing hypothesis is that BAI3 contributes to the maintenance of vascular homeostasis and the negative regulation of developmental and wound-healing-associated angiogenesis. This inhibitory role is thought to be mediated by its TSR domains, similar to its family member BAI1.[5] However, a lack of significant vascular defects in BAI3 knockout mice in the initial characterization studies, which focused on neurological and metabolic phenotypes, suggests that its role in developmental angiogenesis may be subtle or redundant.[6][7][8] Further detailed analysis of the vascular system in these mice under physiological conditions, such as wound healing, is needed to clarify its precise function.

Pathological Angiogenesis: In the context of diseases characterized by aberrant blood vessel growth, such as cancer and ischemic retinopathies, the role of BAI3 is more convoluted. While its putative anti-angiogenic nature suggests a tumor-suppressive role, some studies have reported its upregulation in specific cancers like small-cell lung carcinoma.[4] This could imply a loss of its inhibitory function or a switch to a pro-tumorigenic role in certain contexts.

Conversely, the interaction of BAI3 with its ligands, C1ql1 and C1ql4, points towards a pro-angiogenic function in pathological settings. These ligands have been shown to promote endothelial cell migration and tube formation, key events in angiogenesis.[1][3] This raises the possibility that in a tumor microenvironment or ischemic tissue where C1ql proteins may be upregulated, BAI3 could contribute to disease progression by mediating pro-angiogenic signals. The oxygen-induced retinopathy (OIR) model, a common method for studying pathological retinal neovascularization, presents a relevant system for investigating the role of BAI3 in ischemic retinal diseases.[9][10][11][12]

Quantitative Data on BAI3 Function in Angiogenesis

To facilitate a clear comparison of BAI3's multifaceted effects on angiogenesis, the following tables summarize the available quantitative data from key in vitro and in vivo studies.

In Vitro Angiogenesis Assays

| Assay Type | Cell Type | Effector Molecule(s) | Concentration | Observed Effect | Quantitative Measurement |

| Tube Formation | HUVECs | gC1ql1 | 3 µg/mL | Promotion | Branch Points: ~1.8-fold increase vs. controlTube Length: ~1.6-fold increase vs. control |

| HUVECs | gC1ql4 | 3 µg/mL | Promotion | Branch Points: ~2.0-fold increase vs. controlTube Length: ~1.7-fold increase vs. control | |

| Cell Migration | HUVECs | gC1ql1 | 3 µg/mL | Promotion | Wound Closure at 24h: ~80% vs. ~40% in control |

| HUVECs | gC1ql4 | 3 µg/mL | Promotion | Wound Closure at 24h: ~85% vs. ~40% in control |

Data extracted from a study by Wang et al. (2016), suggesting a pro-angiogenic role for C1ql1 and C1ql4, potentially mediated by BAI3.[1][3]

In Vivo Angiogenesis Assays

Currently, there is a lack of published quantitative data from in vivo models directly assessing the effect of BAI3 modulation (e.g., in BAI3 knockout mice or through BAI3 overexpression) on physiological or pathological angiogenesis (e.g., vessel density in Matrigel plugs or tumor xenografts). Further research utilizing the available BAI3 knockout mouse models is crucial to fill this knowledge gap.[6][7][8]

Key Signaling Pathways

The signaling mechanisms downstream of BAI3 in the context of angiogenesis are beginning to be unraveled. Two main pathways are of particular interest: the C1ql-mediated pro-angiogenic pathway and the putative inhibitory pathway involving the ELMO/Dock180/Rac1 complex.

C1ql-BAI3 Pro-Angiogenic Signaling

Studies have shown that the BAI3 ligands, C1ql1 and C1ql4, promote angiogenesis in HUVECs through the activation of the ERK1/2 signaling pathway.[1] The binding of C1ql proteins to the extracellular domain of BAI3 is thought to trigger a conformational change in the receptor, leading to the activation of downstream intracellular signaling cascades that culminate in the phosphorylation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate the expression of genes involved in endothelial cell proliferation, migration, and tube formation.

Putative BAI3 Anti-Angiogenic Signaling via ELMO/Dock180/Rac1

The ELMO/Dock180 complex acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rac1. BAI1, a close homolog of BAI3, has been shown to interact with the ELMO/Dock180/Rac1 module to regulate phagocytosis.[13] This same pathway is also known to be active in endothelial cells and plays a role in cell migration and survival.[3] It is hypothesized that BAI3 may also interact with this complex in endothelial cells. However, the outcome of this interaction in the context of angiogenesis is not yet clear. It is possible that BAI3 sequesters ELMO, preventing its interaction with other pro-angiogenic receptors, thereby leading to an inhibition of Rac1 activation and a subsequent anti-angiogenic effect.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of BAI3 and angiogenesis.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Basement Membrane Extract (BME), such as Matrigel®

-

24-well tissue culture plates

-

Recombinant C1ql1, C1ql4, or other factors to be tested

-

Calcein AM (for fluorescence imaging)

Protocol:

-

Thaw BME on ice overnight at 4°C.

-

Coat the wells of a pre-chilled 24-well plate with 250 µL of BME per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

-

Add the test factors (e.g., C1ql1, C1ql4) to the cell suspension at the desired final concentration.

-

Gently add 500 µL of the cell suspension to each BME-coated well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualize tube formation using a phase-contrast microscope.

-

For quantitative analysis, stain the cells with Calcein AM and capture images using a fluorescence microscope.

-

Quantify tube length, number of branch points, and total network area using image analysis software such as ImageJ with an angiogenesis analyzer plugin.

In Vivo Matrigel Plug Assay

This assay evaluates angiogenesis in vivo by implanting a Matrigel plug containing pro- or anti-angiogenic factors into a mouse.

Materials:

-

Growth factor-reduced Matrigel

-

Pro-angiogenic factors (e.g., FGF2, VEGF) or tumor cells

-

Anti-angiogenic compounds to be tested

-

C57BL/6 or immunodeficient mice

-

Drabkin's reagent for hemoglobin quantification

-

Anti-CD31 antibody for immunohistochemistry

Protocol:

-

Thaw Matrigel on ice.

-

Mix the test compounds and/or pro-angiogenic factors with the liquid Matrigel on ice.

-

Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.

-

The Matrigel will form a solid plug in vivo.

-

After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

For quantification of vascularization, either: a. Homogenize the plug and measure the hemoglobin content using Drabkin's reagent, which correlates with the amount of blood in the plug. b. Fix the plug in formalin, embed in paraffin, and perform immunohistochemistry with an anti-CD31 antibody to stain endothelial cells. Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area.

Future Directions and Drug Development Implications

The dual nature of BAI3 in angiogenesis presents both challenges and opportunities for therapeutic development. Targeting BAI3 could be a viable strategy for either promoting or inhibiting angiogenesis, depending on the desired outcome and the specific molecular context.

-

For anti-angiogenic therapies (e.g., in oncology): The development of agonists that lock BAI3 in its inhibitory conformation or small molecules that disrupt the interaction of BAI3 with pro-angiogenic ligands like C1ql proteins could be a promising approach. Further investigation into the anti-angiogenic signaling pathway of BAI3 is crucial for identifying druggable targets.

-

For pro-angiogenic therapies (e.g., in ischemic diseases): The use of recombinant C1ql proteins or peptidomimetics that activate the pro-angiogenic signaling cascade of BAI3 could promote therapeutic neovascularization.

Key unanswered questions that warrant further investigation include:

-

What is the definitive vascular phenotype of the BAI3 knockout mouse in models of both physiological and pathological angiogenesis?

-

What are the specific downstream effectors of BAI3 signaling in endothelial cells that mediate its pro- and anti-angiogenic effects?

-

How is the expression of BAI3 and its ligands, the C1ql proteins, regulated in different physiological and pathological conditions?

-

Does BAI3 exhibit biased agonism, where different ligands can stabilize distinct receptor conformations that lead to different functional outcomes?

References

- 1. C1ql1/Ctrp14 and C1ql4/Ctrp11 promote angiogenesis of endothelial cells through activation of ERK1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - HRP-3 stimulates angiogenesis by Matrigel plug assay in vivo. - Public Library of Science - Figshare [plos.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Retinal Vasculature in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Generation and initial characterization of mice lacking full-length BAI3 (ADGRB3) expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Agonism of β3-Adrenoceptors Inhibits Pathological Retinal Angiogenesis in the Model of Oxygen-Induced Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Discovery and characterization of Angiogenesis inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology.[1] Angiogenesis inhibitors are a class of drugs that interfere with this process, effectively starving tumors of the nutrients and oxygen they need to proliferate.[1] This technical guide provides an in-depth overview of a novel, potent anti-angiogenic agent, Angiogenesis Inhibitor 3 (AI3). AI3 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, demonstrating significant efficacy in preclinical models by primarily targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Mechanism of Action

The primary mechanism of action for Angiogenesis Inhibitor 3 is the inhibition of VEGF receptor tyrosine kinases (VEGFRs). Tumor cells secrete VEGF, which binds to its receptors on the surface of endothelial cells, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[2] AI3 competitively binds to the ATP-binding site of the intracellular domain of VEGFRs, preventing autophosphorylation and the subsequent downstream signaling. This blockade of the VEGF pathway inhibits the critical steps of angiogenesis.

The downstream signaling cascades affected by AI3 include the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways, both of which are crucial for endothelial cell function.[2][3] By inhibiting these pathways, AI3 effectively halts the pro-angiogenic signals originating from the tumor.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of Angiogenesis Inhibitor 3.

Table 1: In Vitro Activity of Angiogenesis Inhibitor 3

| Assay | Cell Line | IC50 (nM) |

| Endothelial Cell Proliferation | HUVEC | 15 |

| VEGFR2 Phosphorylation | HUVEC | 8 |

| Tube Formation | HUVEC | 25 |

Table 2: In Vivo Efficacy of Angiogenesis Inhibitor 3 in a Xenograft Model

| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| Nude Mouse | Human Renal Cell Carcinoma (A498) | 40 mg/kg/day, oral | 75 |

| Nude Mouse | Human Colorectal Carcinoma (HT-29) | 40 mg/kg/day, oral | 68 |

Table 3: Pharmacokinetic Parameters of Angiogenesis Inhibitor 3 in Mice

| Parameter | Value |

| Bioavailability (oral) | 45% |

| Tmax (hours) | 4 |

| Cmax (ng/mL) | 1250 |

| Half-life (hours) | 8 |

Experimental Protocols

Endothelial Cell Proliferation Assay

Objective: To determine the effect of Angiogenesis Inhibitor 3 on the proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology:

-

HUVECs are seeded in 96-well plates at a density of 5,000 cells/well in endothelial growth medium and allowed to adhere overnight.

-

The medium is then replaced with a low-serum medium containing various concentrations of Angiogenesis Inhibitor 3 or vehicle control.

-

Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell proliferation is assessed using a BrdU incorporation assay. BrdU is added to the wells for the final 4 hours of incubation.

-

After incubation, the cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to horseradish peroxidase.

-

The absorbance is measured at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[4]

HUVEC Tube Formation Assay

Objective: To evaluate the effect of Angiogenesis Inhibitor 3 on the ability of HUVECs to form capillary-like structures in vitro.

Methodology:

-

A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.[5][6]

-

HUVECs are harvested and resuspended in a low-serum medium containing various concentrations of Angiogenesis Inhibitor 3 or vehicle control.

-

The cell suspension (1 x 10^4 cells/well) is added to the Matrigel-coated wells.[7]

-

The plate is incubated at 37°C for 6-18 hours to allow for tube formation.[5][7]

-

Tube formation is visualized using an inverted microscope, and images are captured.

-

The degree of tube formation is quantified by measuring the total tube length and the number of branch points using image analysis software. The IC50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor and anti-angiogenic efficacy of Angiogenesis Inhibitor 3 in a mouse xenograft model.

Methodology:

-

Human tumor cells (e.g., A498 renal cell carcinoma) are subcutaneously injected into the flank of athymic nude mice.[8]

-

Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

-

Mice are then randomized into treatment and control groups.

-

Angiogenesis Inhibitor 3 is administered orally once daily at a specified dose (e.g., 40 mg/kg). The control group receives a vehicle.

-

Tumor volume is measured every 2-3 days with calipers using the formula: (length x width²) / 2.[9]

-

After a predetermined treatment period (e.g., 21 days), the mice are euthanized, and the tumors are excised, weighed, and processed for histological analysis.

-

Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Microvessel density within the tumors is assessed by immunohistochemical staining for an endothelial cell marker (e.g., CD31).

Conclusion

Angiogenesis Inhibitor 3 is a promising multi-targeted receptor tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor activity. Its mechanism of action, centered on the inhibition of the VEGF signaling pathway, has been well-characterized through a series of in vitro and in vivo studies. The data presented in this guide demonstrate the significant potential of AI3 as a therapeutic agent for the treatment of solid tumors. Further clinical investigation is warranted to fully elucidate its safety and efficacy in cancer patients.

References

- 1. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. abcam.co.jp [abcam.co.jp]

- 8. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Functional Significance of BAI3 Thrombospondin Type 1 Repeats: A Technical Guide for Researchers

Abstract

Brain-Specific Angiogenesis Inhibitor 3 (BAI3), a member of the adhesion G-protein coupled receptor (aGPCR) family, is a critical regulator of neuronal development and homeostasis. Its large extracellular domain contains four thrombospondin type 1 repeats (TSRs), which are central to its multifaceted functions. This technical guide provides an in-depth analysis of the established and putative roles of BAI3 TSRs, with a primary focus on their well-documented involvement in synaptogenesis and a secondary exploration of their potential anti-angiogenic properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in neuroscience, oncology, and drug development.

Introduction to BAI3 and its Thrombospondin Type 1 Repeats

Brain-Specific Angiogenesis Inhibitor 3 (BAI3), also known as Adhesion G Protein-Coupled Receptor B3 (ADGRB3), is a transmembrane protein highly expressed in the central nervous system, particularly in neurons.[1][2] Like other members of the BAI subfamily, BAI3 possesses a large N-terminal extracellular domain featuring multiple conserved motifs, including four thrombospondin type 1 repeats (TSRs).[3][4] TSRs are highly conserved protein modules found in a variety of extracellular and secreted proteins, including thrombospondins, and are known to mediate crucial biological processes such as cell-cell interaction, synaptogenesis, and the inhibition of angiogenesis.[1][5]

The primary functions of BAI3 TSRs that have been experimentally elucidated revolve around their interactions with the C1q-like (C1ql) family of secreted proteins, which play a pivotal role in the formation and maintenance of synapses.[4][6] Additionally, based on the known functions of TSRs in other proteins, particularly BAI1, a putative anti-angiogenic role for BAI3 TSRs is strongly suggested, although direct quantitative evidence for BAI3 specifically is still emerging.[4][5]

This guide will systematically explore the functions of BAI3 TSRs, presenting the current state of knowledge and providing practical methodologies for their further investigation.

The Role of BAI3 TSRs in the Central Nervous System

The most well-characterized function of BAI3 TSRs is their critical involvement in regulating the development and plasticity of neuronal circuits.

Interaction with C1q-like Proteins and Regulation of Synapse Density

The TSRs of BAI3 serve as high-affinity binding domains for the C1q-like (C1ql) family of secreted proteins.[4][6] This interaction is fundamental to the role of BAI3 in synaptogenesis. Experimental evidence has demonstrated that all four C1ql proteins bind to the TSR domain of BAI3, and this interaction is mediated by the globular C1q domains of the C1ql proteins.[4] The binding of C1ql proteins to BAI3 TSRs has been shown to negatively regulate synapse density in cultured hippocampal neurons.[4] The addition of C1ql proteins to these cultures leads to a significant decrease in synapse number, an effect that can be rescued by the addition of a soluble BAI3 TSR fragment, which acts as a decoy.[4]

Cerebellar Synaptic Connectivity

In the cerebellum, the interaction between presynaptically secreted C1QL1 and postsynaptic BAI3, expressed on Purkinje cells, is essential for the proper formation and maintenance of climbing fiber-Purkinje cell synapses.[7] This signaling pathway ensures the correct establishment of synaptic territories.[8]

Dendritic Morphogenesis

BAI3 signaling, initiated by ligand binding to its extracellular domain, including the TSRs, regulates dendrite morphogenesis.[8][9] Knockdown or overexpression of BAI3 in cultured neurons affects the growth and branching of dendritic arbors.[9] This morphological control is, at least in part, mediated by the activation of the RhoGTPase Rac1.[8][9]

Putative Anti-Angiogenic Function of BAI3 TSRs

While direct quantitative data for the anti-angiogenic effects of BAI3 TSRs are limited, the established role of TSRs in the BAI family and thrombospondins strongly suggests a similar function for BAI3.[4][5] BAI1, a close homolog of BAI3, inhibits angiogenesis through the interaction of its TSRs with the CD36 receptor on endothelial cells.[5] Given the structural conservation of TSR domains, it is highly probable that BAI3 TSRs also contribute to the negative regulation of angiogenesis. This putative function warrants further direct investigation.

Quantitative Data

The following table summarizes the available quantitative data regarding the interactions and functions of BAI3 TSRs.

| Interacting Molecules | Assay Type | Affinity (Kd) | Cellular Effect | Reference |

| BAI3 and C1ql1 | Cell-based binding assay | 1-20 nM | Regulation of synapse density | [6] |

| BAI3 and C1ql2 | Cell-based binding assay | 1-20 nM | Regulation of synapse density | [6] |

| BAI3 and C1ql3 | Cell-based binding assay | ~4 nM | Regulation of synapse density | [6] |

| BAI3 and C1ql3 | Surface Plasmon Resonance | ~10 nM | N/A | [6] |

| BAI3 and C1ql4 | Cell-based binding assay | 1-20 nM | Regulation of synapse density | [6] |

Signaling Pathways

The interaction of ligands with BAI3 TSRs initiates intracellular signaling cascades that are crucial for its cellular functions.

BAI3-C1ql Signaling in Synaptogenesis

The binding of C1ql proteins to the TSRs of postsynaptic BAI3 is a key step in regulating synapse number and function. While the complete downstream pathway is still under investigation, it is known to influence synaptic stability and maintenance.

Caption: BAI3-C1ql signaling at the synapse.

BAI3-Mediated Rac1 Activation in Dendritic Morphogenesis

BAI3 regulates the architecture of dendritic arbors through a signaling pathway that involves the activation of the small GTPase Rac1. This activation is mediated by the recruitment of the ELMO1/Dock180 complex, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Rac1. Activated Rac1 then modulates the actin cytoskeleton, leading to changes in dendrite growth and branching.[8][9]

Caption: BAI3-mediated Rac1 activation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of BAI3 TSRs.

Co-Immunoprecipitation (Co-IP) to Verify BAI3-C1ql Interaction

This protocol is adapted from standard Co-IP procedures and is suitable for confirming the interaction between BAI3 and C1ql proteins in a cellular context.

Materials:

-

HEK293T cells

-

Expression vectors for tagged BAI3 (e.g., HA-tag) and tagged C1ql (e.g., FLAG-tag)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors)

-

Anti-HA antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-FLAG and anti-HA antibodies for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Co-transfect HEK293T cells with expression vectors for HA-BAI3 and FLAG-C1ql.

-

After 48 hours, harvest the cells and lyse them in ice-cold cell lysis buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with an anti-HA antibody for 2 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

-

Wash the beads three times with ice-cold lysis buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Resolve the eluted proteins by SDS-PAGE and perform Western blotting with anti-FLAG and anti-HA antibodies to detect the co-immunoprecipitated proteins.

Cell Surface Binding Assay

This assay quantifies the binding of C1ql proteins to BAI3 expressed on the surface of cells.

Materials:

-

HEK293T cells

-

Expression vector for BAI3

-

Purified, tagged C1ql protein (e.g., with a His-tag)

-

Binding buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA)

-

Anti-His antibody conjugated to a fluorescent dye (e.g., FITC)

-

Flow cytometer

Procedure:

-

Transfect HEK293T cells with the BAI3 expression vector or an empty vector as a control.

-

After 24-48 hours, detach the cells and resuspend them in cold binding buffer.

-

Incubate the cells with varying concentrations of purified His-C1ql protein for 1 hour at 4°C.

-

Wash the cells twice with cold binding buffer to remove unbound C1ql.

-

Incubate the cells with a fluorescently labeled anti-His antibody for 30 minutes at 4°C in the dark.

-

Wash the cells again and resuspend in binding buffer.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. The mean fluorescence intensity is proportional to the amount of bound C1ql.

-

The dissociation constant (Kd) can be calculated by fitting the binding data to a one-site binding model.

Neuronal Culture and Synapse Density Quantification

This protocol describes the culture of primary hippocampal neurons and the quantification of synapse density upon treatment with C1ql proteins.

Materials:

-

E18 rat hippocampi

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

-

Poly-D-lysine coated coverslips

-

Purified C1ql3 protein

-

Soluble BAI3-TSR fragment (as a control)

-

Primary antibodies against presynaptic (e.g., Synapsin I) and postsynaptic (e.g., PSD-95) markers

-

Fluorescently labeled secondary antibodies

-

Confocal microscope and image analysis software (e.g., ImageJ)

Procedure:

-

Dissect hippocampi from E18 rat embryos and dissociate the tissue to obtain a single-cell suspension.

-

Plate the neurons on poly-D-lysine coated coverslips in neuronal culture medium.

-

At 10 days in vitro (DIV), treat the neurons with varying concentrations of purified C1ql3 protein, with or without the soluble BAI3-TSR fragment.

-

At 14 DIV, fix the neurons with 4% paraformaldehyde.

-

Perform immunocytochemistry using antibodies against Synapsin I and PSD-95.

-

Image the neurons using a confocal microscope, acquiring z-stacks of dendritic segments.

-

Quantify the number of co-localized Synapsin I and PSD-95 puncta per unit length of dendrite using image analysis software. This co-localization represents a synapse.

Rac1 Activation Assay

This pull-down assay measures the level of active, GTP-bound Rac1 in cells expressing BAI3.

Materials:

-

Cells expressing BAI3

-

Stimulus (e.g., C1ql protein)

-

Lysis buffer containing GST-PBD (p21-binding domain of PAK1) beads

-

Anti-Rac1 antibody for Western blotting

Procedure:

-

Culture cells expressing BAI3 and serum-starve them overnight.

-

Stimulate the cells with the desired ligand (e.g., C1ql protein) for a short period (e.g., 5-15 minutes).

-

Lyse the cells in a buffer containing GST-PBD beads. The PBD domain specifically binds to GTP-bound (active) Rac1.

-

Incubate the lysates with the beads for 1 hour at 4°C.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze the amount of pulled-down Rac1 by Western blotting using an anti-Rac1 antibody.

-

Normalize the amount of active Rac1 to the total Rac1 in the cell lysates.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This protocol is a general method to assess the effect of BAI3 TSRs on endothelial cell migration, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Endothelial cell growth medium

-

Chemoattractant (e.g., VEGF)

-

Purified soluble BAI3 TSR fragment

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Coat the underside of the Transwell membrane with an extracellular matrix protein like fibronectin.

-

Plate HUVECs in the upper chamber of the Transwell insert in serum-free medium.

-

Add the chemoattractant (VEGF) to the lower chamber.

-

Add the purified BAI3 TSR fragment at various concentrations to the upper chamber with the cells.

-

Incubate for 4-6 hours to allow cell migration.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

-

Count the number of migrated cells in several microscopic fields. A decrease in the number of migrated cells in the presence of the BAI3 TSR fragment would indicate an anti-migratory effect.

Endothelial Tube Formation Assay

This assay models the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.

Materials:

-

HUVECs

-

Basement membrane extract (e.g., Matrigel)

-

Endothelial cell growth medium

-

Purified soluble BAI3 TSR fragment

-

Microscope with imaging capabilities

Procedure:

-

Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify.

-

Seed HUVECs onto the Matrigel-coated wells in the presence or absence of various concentrations of the purified BAI3 TSR fragment.

-

Incubate for 6-18 hours.

-

Observe the formation of tube-like structures under a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters in the presence of the BAI3 TSR fragment would suggest an anti-angiogenic effect.

Conclusion and Future Directions

The thrombospondin type 1 repeats of BAI3 are integral to its function as a key regulator of neuronal connectivity in the central nervous system. Their high-affinity interaction with C1ql proteins provides a molecular mechanism for the precise control of synapse number and the establishment of correct neural circuits. The downstream signaling through Rac1 activation further elucidates how BAI3 influences the intricate morphology of dendrites.

While the anti-angiogenic role of BAI3 TSRs is strongly suggested by analogy to other family members, this remains an area ripe for further investigation. Direct quantitative analysis of the interaction between BAI3 TSRs and endothelial cell receptors, and the elucidation of the specific downstream signaling pathways, will be crucial to fully understand the scope of BAI3's biological functions.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted roles of BAI3 TSRs. The detailed protocols and signaling pathway diagrams offer a practical starting point for designing experiments to further unravel the complexities of BAI3 function in both health and disease, potentially leading to novel therapeutic strategies for neurological disorders and cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Novel Isoforms of Adhesion G Protein-Coupled Receptor B1 (ADGRB1/BAI1) Generated from an Alternative Promoter in Intron 17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The BAI Subfamily of Adhesion GPCRs: Synaptic Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Role of the BAI Subfamily of Adhesion G Protein-Coupled Receptors (GPCRs) in Pathological and Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Terbinafine inhibits endothelial cell migration through suppression of the Rho-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 9. Inhibition of endothelial cell migration and angiogenesis by a vascular endothelial growth factor receptor-1 derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ligands for Brain-Specific Angiogenesis Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous ligands for the Brain-specific angiogenesis inhibitor 3 (BAI3), also known as Adhesion G protein-coupled receptor B3 (ADGRB3). BAI3 is a member of the adhesion G protein-coupled receptor (GPCR) family, highly expressed in the brain, and implicated in crucial neuronal processes such as synapse formation and dendritic morphogenesis.[1][2] Understanding its endogenous ligands and signaling pathways is paramount for elucidating its physiological functions and for the development of novel therapeutics targeting neurological and psychiatric disorders.

Identified Endogenous Ligands: The C1q-like (C1ql) Protein Family

Biochemical approaches, primarily affinity chromatography using the extracellular domain of BAI3, have successfully identified the C1q-like (C1ql) family of secreted proteins as high-affinity endogenous ligands for BAI3.[3][4] This family consists of four members, C1ql1, C1ql2, C1ql3, and C1ql4, all of which have been shown to bind to BAI3.[3][4] The interaction is mediated by the globular C1q (gC1q) domain of the C1ql proteins binding to the thrombospondin type 1 repeats (TSRs) located in the extracellular domain of BAI3.[3][4]

Quantitative Binding Affinity Data

Quantitative cell-surface binding assays and surface plasmon resonance (SPR) have been employed to determine the binding affinities (Kd) of C1ql proteins to BAI3. The gC1q domains of C1ql1, C1ql2, and C1ql3 bind to BAI3 with low nanomolar affinities, while C1ql4 exhibits a slightly lower affinity.[1]

| Ligand | Binding Affinity (Kd) | Experimental Method | Reference |

| gC1q domain of C1ql1 | 1.3 - 2.1 nM | Cell-Surface Binding Assay | [1] |

| gC1q domain of C1ql2 | 1.3 - 2.1 nM | Cell-Surface Binding Assay | [1] |

| gC1q domain of C1ql3 | 1.3 - 2.1 nM | Cell-Surface Binding Assay | [1] |

| Full-length C1ql3 | ~10 nM | Surface Plasmon Resonance | [1] |

| gC1q domain of C1ql4 | ~20.5 nM | Cell-Surface Binding Assay | [1] |

Signaling Pathways and Cellular Functions

The binding of C1ql proteins to BAI3 initiates intracellular signaling cascades that play a significant role in regulating neuronal architecture and function. A key downstream pathway involves the activation of the small GTPase Rac1, a critical regulator of the actin cytoskeleton.

BAI3-ELMO1-Rac1 Signaling Pathway

BAI3 possesses an intracellular domain that interacts with the Engulfment and cell motility 1 (ELMO1) protein.[5] ELMO1 forms a complex with Dedicator of cytokinesis 1 (DOCK1), which functions as a guanine (B1146940) nucleotide exchange factor (GEF) for Rac1.[6][7] While the precise mechanism of activation is still under investigation, it is proposed that ligand binding to BAI3 induces a conformational change that facilitates the recruitment and/or activation of the ELMO1/DOCK1 complex, leading to the exchange of GDP for GTP on Rac1 and its subsequent activation.[2][7][8] Activated Rac1 then modulates the actin cytoskeleton, influencing processes such as dendritic branching and synapse formation.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BAI3 and its endogenous ligands.

Affinity Chromatography for Ligand Identification

This protocol describes the identification of BAI3 binding partners from a mouse brain lysate.[1]

Materials:

-

Recombinant Ig-fusion protein of BAI3 extracellular domain (IgBAI3-3)

-

Control Ig-fusion protein (IgC)

-

Protein A-Sepharose beads

-

Mouse brain tissue

-

Lysis Buffer: 1% Triton X-100 in a buffered solution with protease inhibitors

-

Binding Buffer: Buffered solution containing Ca²⁺ and Mg²⁺

-

Wash Buffer 1: Binding Buffer with 0.5 M NaCl

-

Wash Buffer 2: Binding Buffer with 1 M NaCl

-

Elution Buffer: Binding Buffer with 1 M NaCl and 5 mM EGTA

-

SDS-PAGE and mass spectrometry equipment

Procedure:

-

Couple IgBAI3-3 and IgC to Protein A-Sepharose beads.

-

Prepare a mouse brain lysate by homogenizing brain tissue in Lysis Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Incubate the cleared lysate with the IgBAI3-3-coupled beads and IgC-coupled beads (as a control) overnight at 4°C with gentle agitation.

-

Wash the beads sequentially with Binding Buffer, Wash Buffer 1, and Wash Buffer 2 to remove non-specific binders.

-

Elute bound proteins by incubating the beads with Elution Buffer.

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.

-

Excise protein bands of interest and identify them using mass spectrometry.

References

- 1. The cell-adhesion G protein-coupled receptor BAI3 is a high-affinity receptor for C1q-like proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cell-adhesion G protein-coupled receptor BAI3 is a high-affinity receptor for C1q-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Bai1 and Elmo Proteins in Apoptotic Cell Clearance - Kodi Ravichandran [grantome.com]

- 6. path.ox.ac.uk [path.ox.ac.uk]

- 7. Elucidating the functional significance of DOCK/ELMO Multimerization in Membrane Binding and Activation [scholarsbank.uoregon.edu]

- 8. Association between Gαi2 and ELMO1/Dock180 connects chemokine signalling with Rac activation and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Conservation of ADGRB3 Across Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adhesion G protein-coupled receptor B3 (ADGRB3), also known as Brain-Specific Angiogenesis Inhibitor 3 (BAI3), is a crucial regulator of synaptogenesis, myoblast fusion, and other vital cellular processes. Its high degree of conservation across a wide range of species underscores its fundamental biological importance and highlights its potential as a therapeutic target. This technical guide provides an in-depth analysis of the cross-species conservation of ADGRB3, detailing its genetic and protein structure, conserved functional domains, and associated signaling pathways. Furthermore, this guide outlines key experimental protocols for studying ADGRB3 function, offering a valuable resource for researchers in the fields of neuroscience, developmental biology, and drug discovery.

Introduction

ADGRB3 is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large extracellular domain involved in cell-cell and cell-matrix interactions, coupled to a seven-transmembrane domain that initiates intracellular signaling.[1][2] In humans, ADGRB3 is predominantly expressed in the brain, particularly in neurons and glial cells, with lower levels of expression in other tissues such as skeletal muscle and pancreas.[2] Its functional significance is underscored by its involvement in critical physiological processes, including the formation and maintenance of synapses and the fusion of myoblasts during muscle development.[2][3] Genetic variations and altered expression of ADGRB3 have been implicated in a range of pathologies, including neurological disorders like schizophrenia and epilepsy, as well as various cancers.[2]

The evolutionary conservation of ADGRB3 across diverse species, from invertebrates to vertebrates, suggests a fundamental and conserved biological role. This guide explores the extent of this conservation, providing a comparative analysis of ADGRB3 orthologs and discussing the implications for its function and for the development of therapeutic interventions.

Cross-Species Conservation of ADGRB3

The structural and functional conservation of ADGRB3 across different species provides valuable insights into its essential biological roles. Analysis of orthologous protein sequences reveals a high degree of similarity, particularly within key functional domains.

Quantitative Analysis of Protein Sequence Conservation

To quantify the degree of conservation, the protein sequences of ADGRB3 orthologs from Homo sapiens (human), Mus musculus (mouse), Danio rerio (zebrafish), and its ortholog unc-5 from Drosophila melanogaster (fruit fly) were aligned using Clustal Omega.[4][5] The resulting percentage identity matrix is presented in Table 1.

| Species | Homo sapiens | Mus musculus | Danio rerio | Drosophila melanogaster (unc-5) |

| Homo sapiens | 100% | 92.36%[1] | 73.55%[1] | 25.8% |

| Mus musculus | 92.36%[1] | 100% | 72.9% | 25.5% |

| Danio rerio | 73.55%[1] | 72.9% | 100% | 26.2% |

| Drosophila melanogaster (unc-5) | 25.8% | 25.5% | 26.2% | 100% |

| Table 1: Percentage identity matrix of ADGRB3 protein sequences across selected species. The high identity between human and mouse sequences highlights a strong conservation in mammals. While the identity with zebrafish is lower, it is still significant, indicating a conserved function in vertebrates. The lower identity with the fruit fly ortholog, unc-5, is expected given the evolutionary distance, yet key functional domains are conserved. |

Conservation of Functional Domains

ADGRB3 possesses a characteristic multi-domain structure that is largely conserved across species. These domains are critical for its function in cell adhesion and signal transduction.

| Domain | Function | Conservation Status |

| Thrombospondin Type 1 Repeats (TSRs) | Mediate interactions with extracellular matrix proteins and cell surface receptors.[2] | Highly conserved across vertebrates. |

| GPCR Autoproteolysis-Inducing (GAIN) Domain | Responsible for autoproteolytic cleavage, separating the extracellular and transmembrane domains.[2] | A hallmark of the aGPCR family, this domain is structurally and functionally conserved. |

| Seven-Transmembrane (7TM) Domain | The core signaling component of the receptor, transducing extracellular signals to intracellular pathways. | The seven-transmembrane helical structure is highly conserved across all orthologs. |

| Intracellular C-terminal domain | Interacts with cytoplasmic signaling molecules to initiate downstream cascades. | Shows variability but contains conserved motifs for protein-protein interactions. |

| Table 2: Conservation of key functional domains in ADGRB3. The preservation of these domains across diverse species strongly suggests a conserved mechanism of action. |

Signaling Pathways of ADGRB3

ADGRB3-mediated signaling is crucial for its roles in synaptogenesis and myoblast fusion. The primary signaling cascades involve interactions with C1q-like (C1QL) proteins and the ELMO1/DOCK1/Rac1 complex.

C1q-Like (C1QL) Protein Interaction and Synaptogenesis

Secreted C1QL proteins act as extracellular ligands for ADGRB3, initiating a signaling cascade that is critical for the regulation of synapse formation and maintenance.[6][7] This interaction is particularly important in the central nervous system.

ELMO1/DOCK1/Rac1 Pathway in Myoblast Fusion and Neuronal Morphogenesis

ADGRB3 plays a pivotal role in myoblast fusion and the regulation of neuronal dendrite morphology through its interaction with the intracellular ELMO1/DOCK1 complex, which in turn activates the Rho GTPase, Rac1.[3][8]

References

- 1. genecards.org [genecards.org]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. Help: Clustal Omega [lilab2.sysu.edu.cn]

- 5. ebi.ac.uk [ebi.ac.uk]

- 6. C1QL3 promotes cell-cell adhesion by mediating complex formation between ADGRB3/BAI3 and neuronal pentraxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADGRB3 adhesion G protein-coupled receptor B3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Transcriptional Regulation of the ADGRB3 Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Adhesion G protein-coupled receptor B3 (ADGRB3), also known as Brain-Specific Angiogenesis Inhibitor 3 (BAI3), is a crucial regulator of synaptogenesis, myoblast fusion, and has been implicated in various cancers.[1][2] Its expression is tightly controlled at the transcriptional level, with the tumor suppressor p53 identified as a key activator.[3][4] This technical guide provides a comprehensive overview of the current understanding of ADGRB3 transcriptional regulation, focusing on key transcription factors, signaling pathways, and detailed experimental protocols for their investigation.

Core Transcription Factors Regulating ADGRB3

The transcriptional landscape of the ADGRB3 gene is governed by a cohort of transcription factors that either activate or repress its expression. While several transcription factors are predicted to bind to the ADGRB3 promoter, experimental validation is crucial for confirming their regulatory role.

p53: A Validated Transcriptional Activator

The tumor suppressor protein p53 is a well-established transcriptional activator of the ADGRB3 gene.[3][4] In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transactivation of its target genes, including ADGRB3.[5][6] This regulation is a critical component of the p53-mediated tumor suppression pathway.

E2F Transcription Factor 1 (E2F1): A Putative Regulator

The E2F family of transcription factors, particularly E2F1, are key regulators of the cell cycle and have been implicated in both cell proliferation and apoptosis.[7][8] Bioinformatic analyses predict E2F1 binding sites within the ADGRB3 promoter, suggesting a potential role for E2F1 in modulating ADGRB3 expression, possibly in the context of cell cycle progression and cancer.[9]

Neuron-Restrictive Silencer Factor (NRSF/REST): A Potential Repressor

NRSF, also known as REST, is a transcriptional repressor that plays a critical role in silencing neuronal gene expression in non-neuronal tissues and in neuronal stem cells.[9][10] Given the high expression of ADGRB3 in the brain, it is plausible that NRSF/REST is involved in repressing its expression in other tissues, thereby contributing to its tissue-specific expression pattern.

Table 1: Key Transcription Factors Implicated in ADGRB3 Regulation

| Transcription Factor | Predicted/Validated Role | Evidence |

| p53 | Validated Activator | NCBI Gene Summary, GeneCards[3][4] |

| E2F1 | Predicted Regulator | QIAGEN Transcription Factor Binding Site Analysis[9] |

| NRSF/REST | Predicted Repressor | QIAGEN Transcription Factor Binding Site Analysis, Role in neuronal gene silencing[9][10] |

Signaling Pathways Influencing ADGRB3 Transcription

The activity of the transcription factors that regulate ADGRB3 is modulated by various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the upstream mechanisms controlling ADGRB3 expression.

p53 Signaling Pathway

The p53 signaling pathway is a central hub for cellular stress responses. Upon activation by stimuli such as DNA damage, oncogene activation, or hypoxia, p53 undergoes post-translational modifications that lead to its stabilization and nuclear accumulation. In the nucleus, p53 binds to specific DNA sequences in the promoter regions of its target genes, including ADGRB3, to activate their transcription.[5][6]

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[2][11] Recent evidence suggests a link between Wnt signaling and ADGRB3 expression, particularly in the context of medulloblastoma, where ADGRB3 is epigenetically silenced in the WNT-subgroup.[12] Re-expression of ADGRB3 in these cells inhibits Wnt signaling targets, suggesting a negative feedback loop.[12] The precise mechanism by which Wnt signaling regulates ADGRB3 transcription requires further investigation.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[13][14] The TGF-β pathway can crosstalk with other signaling pathways, including the p53 and Wnt pathways, which are known to influence ADGRB3 expression.[12][15] The direct impact of TGF-β signaling on ADGRB3 transcription is an area for future research.

Experimental Protocols for Studying ADGRB3 Transcriptional Regulation

Investigating the transcriptional regulation of ADGRB3 requires a combination of molecular biology techniques to identify transcription factor binding sites, quantify promoter activity, and measure gene expression levels.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the in vivo binding sites of a specific transcription factor on a genome-wide scale (ChIP-seq) or at a specific gene promoter (ChIP-qPCR).

3.1.1. Detailed ChIP Protocol

-

Cell Cross-linking: Treat cells (e.g., a glioblastoma cell line) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-p53, anti-E2F1, or anti-NRSF/REST) overnight at 4°C. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a standard phenol:chloroform extraction or a commercial DNA purification kit.

-

Analysis:

-

ChIP-qPCR: Use the purified DNA as a template for quantitative PCR with primers designed to amplify a specific region of the ADGRB3 promoter.

-

ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.[16][17]

3.2.1. Detailed EMSA Protocol

-

Probe Labeling: Synthesize and label a short double-stranded DNA oligonucleotide (20-50 bp) containing the putative transcription factor binding site from the ADGRB3 promoter with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., ³²P).

-

Binding Reaction: Incubate the labeled probe with nuclear extract or a purified transcription factor in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Competition Assay (for specificity): In parallel reactions, add an excess of unlabeled specific competitor (the same sequence as the probe) or a non-specific competitor (a different DNA sequence).

-

Supershift Assay (for identity): To confirm the identity of the binding protein, add an antibody specific to the transcription factor of interest to the binding reaction.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Transfer the DNA to a membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.

Luciferase Reporter Assay

Luciferase reporter assays are used to quantify the transcriptional activity of a promoter region in living cells.[18][19]

3.3.1. Detailed Luciferase Reporter Assay Protocol

-

Promoter Cloning: Clone the ADGRB3 promoter region upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector. Create various deletion constructs of the promoter to identify specific regulatory regions.

-

Cell Transfection: Co-transfect the ADGRB3 promoter-reporter construct and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter into the desired cell line. The control plasmid is used to normalize for transfection efficiency.

-

Cell Treatment: Treat the transfected cells with stimuli that are hypothesized to affect ADGRB3 expression (e.g., DNA damaging agents to activate p53, or agonists/antagonists of the Wnt or TGF-β pathways).

-

Cell Lysis: After a suitable incubation period, lyse the cells to release the luciferase enzymes.

-

Luminescence Measurement: Measure the activity of both Firefly and Renilla luciferases using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Calculate the relative luciferase activity by normalizing the Firefly luciferase activity to the Renilla luciferase activity.

Table 2: Quantitative Data from Hypothetical Luciferase Assay

| ADGRB3 Promoter Construct | Treatment | Relative Luciferase Units (RLU) | Fold Change vs. Untreated |

| Full-Length Promoter | Untreated | 100 ± 10 | 1.0 |

| Full-Length Promoter | Doxorubicin (p53 activator) | 520 ± 45 | 5.2 |

| Promoter with p53 site deletion | Doxorubicin (p53 activator) | 115 ± 12 | 1.15 |

| Full-Length Promoter | Wnt3a | 85 ± 9 | 0.85 |

| Full-Length Promoter | TGF-β1 | 130 ± 15 | 1.3 |

Conclusion and Future Directions

The transcriptional regulation of ADGRB3 is a complex process involving multiple transcription factors and signaling pathways. While p53 has been confirmed as a direct activator, the roles of other potential regulators such as E2F1 and NRSF/REST require further experimental validation through techniques like ChIP-seq and EMSA specifically targeting the ADGRB3 gene. Furthermore, elucidating the precise signaling cascades that modulate the activity of these transcription factors will provide a more complete understanding of ADGRB3 gene expression in both physiological and pathological contexts. This knowledge is essential for the development of novel therapeutic strategies targeting ADGRB3 in diseases such as cancer and neurological disorders.

References

- 1. TGF Beta Signaling Pathway | Thermo Fisher Scientific - TR [thermofisher.com]

- 2. Adgrb3 adhesion G protein-coupled receptor B3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. ADGRB3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. Generation and initial characterization of mice lacking full-length BAI3 (ADGRB3) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADGRB3 adhesion G protein-coupled receptor B3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. p53 isoforms can regulate p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocat.com [biocat.com]

- 9. genecards.org [genecards.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Regulation and Signaling of TGF-β Autoinduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Adgrb3 adhesion G protein-coupled receptor B3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]

- 18. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Promoter deletion analysis using a dual-luciferase reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Post-Translational Modifications of BAI3 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-specific angiogenesis inhibitor 3 (BAI3), also known as Adhesion G protein-coupled receptor B3 (ADGRB3), is a member of the adhesion G protein-coupled receptor (aGPCR) family. These receptors are characterized by a large N-terminal extracellular domain (ECD) involved in cell-cell and cell-matrix interactions, and a seven-transmembrane domain responsible for signal transduction. BAI3 is highly expressed in the brain and plays crucial roles in neuronal development, dendrite morphogenesis, and synapse regulation[1][2]. Its dysfunction has been linked to psychiatric disorders and certain types of cancer[1][3].

The function of BAI3 is intricately regulated by a variety of post-translational modifications (PTMs). These modifications influence its structure, localization, protein-protein interactions, and signaling activities. This technical guide provides a comprehensive overview of the known and predicted PTMs of the BAI3 protein, with a focus on autoproteolysis and glycosylation. It also delves into the signaling pathways governed by BAI3 and the experimental methodologies used to study its modifications.

Core Post-Translational Modifications of BAI3

The BAI3 protein undergoes several PTMs that are critical for its maturation and function. The most well-documented of these are autoproteolytic cleavage and glycosylation. Evidence for other modifications such as phosphorylation and ubiquitination is currently limited.

Autoproteolytic Cleavage

A hallmark of most aGPCRs, including BAI3, is the presence of a GPCR-Autoproteolysis Inducing (GAIN) domain in their ECD. Within this domain lies a highly conserved GPCR Proteolysis Site (GPS), where the receptor undergoes autoproteolytic cleavage[4][5].

Mechanism: The cleavage is an auto-catalytic process involving a nucleophilic attack by a conserved serine or threonine residue within the GPS motif on the preceding peptide bond. This results in the separation of the ECD from the seven-transmembrane portion of the receptor. The two fragments, however, can remain non-covalently associated[5].

Controversies and Cell-Type Specificity: The autoproteolysis of BAI3 appears to be a regulated and cell-type-specific event. While some studies have reported that BAI3 is resistant to cleavage when expressed in cell lines like HEK293T, others have shown evidence of its cleavage in mouse brain lysates[4][6]. This suggests that specific cellular factors or conditions present in neurons might be required for efficient autoproteolysis. Furthermore, a double mutant (R866H/L821F) has been shown to restore cleavage competence in cleavage-resistant BAI3, indicating that subtle structural features can dictate the cleavage outcome.

Functional Implications: The functional consequence of BAI3 cleavage is not fully elucidated. For other aGPCRs, this cleavage is crucial for receptor activation and signaling. It is hypothesized that the cleavage of BAI3 may regulate its interaction with ligands and downstream signaling partners.

Glycosylation

The large N-terminal extracellular domain of BAI3 is predicted to be heavily glycosylated, a common feature of aGPCRs that plays a significant role in protein folding, stability, and ligand binding.

N-linked Glycosylation: The human BAI3 protein contains multiple predicted N-linked glycosylation sites (Asn-X-Ser/Thr motif). These sites are distributed throughout the ECD.

O-linked Glycosylation: Several potential O-linked glycosylation sites are also predicted on the BAI3 protein. Of particular interest is the O-fucosylation of the thrombospondin type 1 repeats (TSRs). This modification, which occurs on serine or threonine residues within a consensus sequence, can be further elongated by the addition of a glucose molecule to form a Glc-Fuc disaccharide.

C-mannosylation: The TSRs of BAI3 also contain consensus sequences for C-mannosylation, a rare modification where a mannose sugar is attached to the indole (B1671886) ring of a tryptophan residue.

Functional Significance: The glycosylation of BAI3's TSR domains is thought to be critical for its interaction with its ligands, the C1q-like (C1ql) proteins. The specific glycan structures may contribute to the affinity and specificity of this binding, thereby modulating BAI3's role in synapse development and function.

Phosphorylation and Ubiquitination